molecular formula C23H28N2O7S B11153689 N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine

Cat. No.: B11153689
M. Wt: 476.5 g/mol
InChI Key: CGYCXCFUKKCBRG-INIZCTEOSA-N
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Description

3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID is a complex organic compound that features a cyclopenta[c]chromen structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID typically involves multi-step organic reactions. The key steps may include:

    Formation of the cyclopenta[c]chromen core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: The methyl, oxo, and other functional groups are introduced through various organic reactions such as alkylation, oxidation, and acylation.

    Coupling reactions: The final steps involve coupling the intermediate compounds to form the complete structure.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors to modulate biological responses.

    Signal transduction: The compound may affect signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[c]chromen derivatives with different functional groups. Examples include:

  • 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID analogs with different substituents.
  • Other chromen derivatives with similar core structures but different functional groups.

Uniqueness

The uniqueness of 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C23H28N2O7S

Molecular Weight

476.5 g/mol

IUPAC Name

3-[[(2S)-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C23H28N2O7S/c1-13-10-17(21-14-4-3-5-15(14)23(30)32-18(21)11-13)31-12-19(26)25-16(7-9-33-2)22(29)24-8-6-20(27)28/h10-11,16H,3-9,12H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1

InChI Key

CGYCXCFUKKCBRG-INIZCTEOSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CCSC)C(=O)NCCC(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(CCSC)C(=O)NCCC(=O)O

Origin of Product

United States

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